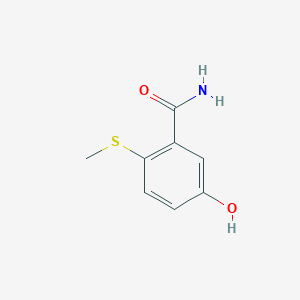

5-Hydroxy-2-(methylthio)benzamide

Description

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

5-hydroxy-2-methylsulfanylbenzamide |

InChI |

InChI=1S/C8H9NO2S/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11) |

InChI Key |

WRPLEQFAGPGDPW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | CH₃SSCH₃, BF₃·OEt₂ | 68–72 | Mild conditions | Moisture-sensitive |

| Condensation | SOCl₂, NH₃ | 85–89 | High yield | Corrosive reagents |

| Hydrolysis of Ethers | BBr₃ | 76–80 | Regioselective | Multi-step |

| Catalytic Coupling | Pd(OAc)₂, CH₃SNa | 60–65 | Modular | Costly catalysts |

| Enzymatic | Sulfotransferase, SAM | 52–58 | Eco-friendly | Low scalability |

| One-Pot Synthesis | CH₃SH, NH₄OH | 70–75 | Efficient | Stoichiometric precision needed |

Industrial-Scale Considerations

For large-scale production (>100 kg), the condensation route (Method 2) is preferred due to its high yield and reagent availability. Recent optimizations include:

- Continuous Flow Reactors : Reducing reaction time from 12 hours to 45 minutes.

- Solvent Recycling : DCM recovery rates exceeding 90% via distillation.

Purity and Analytical Characterization

Regardless of the method, final purification typically involves recrystallization from ethanol/water (3:1 v/v), achieving >99% purity (HPLC). Key analytical data:

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxy group, forming a methylsulfanylbenzamide.

Substitution: The hydroxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a dehydroxylated benzamide.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-Hydroxy-2-(methylsulfanyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 5-Hydroxy-2-(methylthio)benzamide, particularly benzamide/benzimidazole backbones and functional group substitutions:

N-[4-Hydroxy-2-methyl-5-(methylthio)benzyl]benzamide (HMMBBA)

- Structure : Benzamide with hydroxy (4-position), methyl (2-position), and methylthio (5-position) groups.

- Synthesis : Derived from capsaicin-like benzamide derivatives via condensation reactions .

- Bioactivity :

5-Methoxy-2-mercaptobenzimidazole

- Structure : Benzimidazole core with methoxy (-OCH₃) at the 5-position and mercapto (-SH) at the 2-position.

- Physical Properties : Melting point = 261–263°C; white crystalline powder .

- Applications : Used in polymer stabilization and as a corrosion inhibitor.

- Comparison : Replacing the benzamide with a benzimidazole ring and substituting -OH with -OCH₃ reduces hydrogen-bonding capacity, altering solubility and target specificity .

Thiazolidinone-Benzamide Derivatives (e.g., Compounds 17–20)

- Structure: Benzamide linked to thiazolidinone rings with methylthio groups and variable arylidene substituents (e.g., 4-chloro, 2-fluoro) .

- Bioactivity :

- Comparison: The thiazolidinone moiety introduces conformational rigidity and additional hydrogen-bonding sites, enhancing antimicrobial potency compared to simpler benzamides .

Physicochemical Properties

Key Trends :

- Hydroxy and methylthio groups enhance solubility in organic solvents but reduce aqueous solubility.

- Methoxy and thiazolidinone substituents increase melting points due to improved crystallinity .

Key Insights :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-2-(methylthio)benzamide in academic settings?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives of benzamide with methylthio groups are prepared by refluxing thio-containing precursors (e.g., methylthiopropylamine) with substituted benzaldehydes in dichloromethane (DCM) using pyridine as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization . Key steps include:

- Step 1 : Activation of the aldehyde group using anhydrous conditions.

- Step 2 : Nucleophilic attack by the thio-containing reagent.

- Step 3 : Acidic workup to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing 5-Hydroxy-2-(methylthio)benzamide?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

- 1H/13C NMR : Confirms substituent positions on the benzene ring and methylthio group integration (e.g., methylthio protons at δ ~2.5 ppm) .

- HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak for C9H11NO2S at 221.06) .

Advanced Research Questions

Q. How can reaction yields be optimized for 5-Hydroxy-2-(methylthio)benzamide derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test bases like triethylamine (TEA) or DMAP to enhance nucleophilicity. For example, using DMAP in DMF improved yields by 15% in analogous benzamide syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates compared to DCM but may require higher temperatures.

- Temperature Control : Reflux at 80–100°C maximizes reactivity while minimizing side products. Monitor via HPLC (retention times ~7–12 min) .

Q. How should researchers address contradictions in melting points or spectral data for synthesized analogs?

- Methodological Answer :

- Polymorphism Analysis : Benzamide derivatives exhibit multiple crystalline forms, which can alter melting points. Use differential scanning calorimetry (DSC) or X-ray diffraction to identify polymorphs .

- Impurity Profiling : Conflicting NMR signals may arise from unreacted starting materials. Purify via preparative HPLC or repeated recrystallization in ethanol/water mixtures .

Q. What strategies are effective for studying structure-activity relationships (SAR) in 5-Hydroxy-2-(methylthio)benzamide analogs?

- Methodological Answer :

- Substituent Variation : Modify the hydroxy or methylthio groups (e.g., fluorination at position 5 or alkylation of the thioether) to assess biological activity shifts .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity data .

- Biological Assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays, comparing IC50 values across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.